molecular formula C17H25NS B1596003 4-Decylphenyl isothiocyanate CAS No. 206559-54-8

4-Decylphenyl isothiocyanate

Cat. No. B1596003
CAS RN: 206559-54-8
M. Wt: 275.5 g/mol
InChI Key: KLRFMWXUZQXOFA-UHFFFAOYSA-N
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Description

4-Decylphenyl isothiocyanate is a compound with the molecular formula C17H25NS . It is a member of the isothiocyanates, which are bioactive products resulting from enzymatic hydrolysis of glucosinolates, secondary metabolites widely distributed in the botanical order Brassicales .


Synthesis Analysis

Isothiocyanates can be synthesized via the replacement reaction of phenyl isothiocyanate and the corresponding amines (the amino group of these amines was linked to tertiary carbon or secondary carbon) with dimethylbenzene as solvent . Another method involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide .


Molecular Structure Analysis

The molecular weight of 4-Decylphenyl isothiocyanate is 275.5 g/mol . Its IUPAC name is 1-decyl-4-isothiocyanatobenzene . The InChI representation is InChI=1S/C17H25NS/c1-2-3-4-5-6-7-8-9-10-16-11-13-17 (14-12-16)18-15-19/h11-14H,2-10H2,1H3 .


Physical And Chemical Properties Analysis

4-Decylphenyl isothiocyanate has a topological polar surface area of 44.4 Ų and a complexity of 250 . It has a rotatable bond count of 10 and a heavy atom count of 19 . It has no hydrogen bond donor count and a hydrogen bond acceptor count of 2 .

Mechanism of Action

Target of Action

Isothiocyanates, including 4-Decylphenyl isothiocyanate, exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . They have attracted the attention of biologists and chemists due to their significance in synthetic chemistry, where they serve as valuable platforms for versatile transformations .

Mode of Action

The mode of action of isothiocyanates is complex and multifaceted. They interact with a variety of cellular targets, including cytochrome P450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis . The interaction with these targets leads to various changes in cellular processes, contributing to their antimicrobial, anti-inflammatory, and anticancer properties .

Biochemical Pathways

Isothiocyanates affect many intracellular targets and biochemical pathways. They govern many intracellular targets including cytochrome P450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis . The modulation of these pathways leads to downstream effects that contribute to the biological characteristics of isothiocyanates .

Pharmacokinetics

It is known that isothiocyanates are metabolized by the mercapturic acid pathway, which includes conjugation with glutathione (gsh), followed by enzymatic degradation and n-acetylation . These processes can impact the bioavailability of isothiocyanates, influencing their biological effects .

Result of Action

The result of the action of isothiocyanates involves a range of molecular and cellular effects. These include the regulation of transcription factors, signaling pathways, cell cycle, and apoptosis . These effects contribute to the antimicrobial, anti-inflammatory, and anticancer properties of isothiocyanates .

properties

IUPAC Name

1-decyl-4-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NS/c1-2-3-4-5-6-7-8-9-10-16-11-13-17(14-12-16)18-15-19/h11-14H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLRFMWXUZQXOFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC1=CC=C(C=C1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10343591
Record name 4-Decylphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Decylphenyl isothiocyanate

CAS RN

206559-54-8
Record name 4-Decylphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 206559-54-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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